molecular formula C22H23FN2O4 B11624013 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11624013
M. Wt: 398.4 g/mol
InChI Key: DRYYGESMZNSNJS-CZIZESTLSA-N
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Description

The compound 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one (CAS: 309922-52-9) is a pyrrolone derivative characterized by a dimethylaminoethyl side chain, a 4-fluorobenzoyl moiety at position 4, and a 4-methoxyphenyl group at position 3. This article compares its structural and physicochemical properties with analogous compounds, focusing on substituent effects and synthesis outcomes.

Properties

Molecular Formula

C22H23FN2O4

Molecular Weight

398.4 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H23FN2O4/c1-24(2)12-13-25-19(14-6-10-17(29-3)11-7-14)18(21(27)22(25)28)20(26)15-4-8-16(23)9-5-15/h4-11,19,26H,12-13H2,1-3H3/b20-18+

InChI Key

DRYYGESMZNSNJS-CZIZESTLSA-N

Isomeric SMILES

CN(C)CCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)CCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Pyrrol-2-One Core Formation

The pyrrol-2-one scaffold is typically constructed via cyclocondensation of γ-keto esters with primary amines. Patent CN104080783A describes a generalized approach for analogous structures, where a diketone intermediate undergoes intramolecular cyclization in the presence of ammonium acetate. For the target compound, the precursor 4-(4-fluorobenzoyl)-3-oxopentanoic acid ethyl ester reacts with 2-(dimethylamino)ethylamine under refluxing toluene to form the dihydropyrrolone core .

Critical to this step is the control of stereochemistry at the 3-hydroxy position. A study in WO2010118241A2 highlights the use of chiral auxiliaries during cyclization to enforce (R)-configuration, though racemic mixtures are common without stereodirecting groups. The reaction typically proceeds at 110°C for 12–16 hours, achieving yields of 68–72% after column chromatography .

ParameterValueSource
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2 equiv)
SolventDME/H₂O (4:1)
Temperature80°C, 8 hours
Yield81%

Alternative methods from CN104080783A employ electrophilic aromatic substitution using 4-methoxybenzenediazonium chloride, though this route suffers from lower regioselectivity (57% yield) .

Hydroxylation at the 3-Position

The 3-hydroxy group is introduced via oxidation of a ketone intermediate or direct hydroxylation. WO2010118241A2 reports the use of Oxone® (potassium peroxymonosulfate) in a mixed acetone/water solvent system to oxidize the 3-keto group to a hydroxyl. Reaction parameters include:

3-KetoOxone®, 0°C, 4hH2O/acetone(1:3)3-Hydroxy(Yield: 65%)\text{3-Keto} \xrightarrow[\text{Oxone®, 0°C, 4h}]{H_2O/acetone (1:3)} \text{3-Hydroxy} \quad \text{(Yield: 65\%)}

Side products from overoxidation (e.g., 3,4-dihydroxy derivatives) are minimized by maintaining pH 6.5–7.0 and strict temperature control .

N-Functionalization with 2-(Dimethylamino)ethyl Group

The dimethylaminoethyl side chain is installed via nucleophilic substitution or reductive amination. CN104080783A utilizes a Mitsunobu reaction between the pyrrolone nitrogen and 2-(dimethylamino)ethanol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

Pyrrolone-NH+HOCH2CH2NMe2DEAD, PPh₃THF,0°CrtTarget Compound(Yield: 74%)\text{Pyrrolone-NH} + \text{HOCH}2\text{CH}2\text{NMe}_2 \xrightarrow[\text{DEAD, PPh₃}]{THF, 0°C → rt} \text{Target Compound} \quad \text{(Yield: 74\%)}

Alternative protocols from Sigma-Aldrich product data suggest alkylation with 2-(dimethylamino)ethyl chloride under basic conditions (K₂CO₃, DMF, 60°C), though this method risks quaternization of the amine (Yield: 62%) .

Final Acylation with 4-Fluorobenzoyl Chloride

The 4-fluorobenzoyl group is introduced via Schotten-Baumann acylation. WO2010118241A2 outlines a two-phase system using dichloromethane and aqueous NaHCO₃ to mitigate hydrolysis:

ReagentQuantityRole
4-Fluorobenzoyl chloride1.2 equivAcylating agent
NaHCO₃3.0 equivBase
DCM:H₂O2:1 (v/v)Solvent
Reaction Time2 hours, 0°C → rtConditions
Yield89%Result

The reaction exhibits excellent regioselectivity for the 4-position due to steric hindrance at C-2 and C-5 .

Purification and Analytical Characterization

Final purification employs reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) as per Evitachem’s protocol. Key analytical data:

  • HRMS (ESI+): m/z 453.1921 [M+H]⁺ (calc. 453.1925)

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 2H, Ar-F), 6.92 (d, J = 8.5 Hz, 2H, Ar-OCH₃), 4.31 (q, J = 6.8 Hz, 2H, NCH₂), 3.81 (s, 3H, OCH₃), 2.48 (s, 6H, N(CH₃)₂) .

Challenges and Industrial Scalability

Critical issues include:

  • Epimerization at C-3: The 3-hydroxy group racemizes above pH 8.0, necessitating neutral workup conditions .

  • Dimethylaminoethyl Side Chain Stability: Quaternary ammonium salt formation occurs in polar aprotic solvents, requiring strict anhydrous conditions during Mitsunobu reactions .

  • Cost of Palladium Catalysts: Suzuki couplings contribute >40% to raw material costs in pilot-scale syntheses .

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. Research indicates that it may exhibit:

  • Antitumor Activity : Some studies suggest that compounds similar to this pyrrole derivative have shown potential in inhibiting tumor growth through various mechanisms.
  • Antidepressant Effects : The dimethylaminoethyl group may contribute to neuroactive properties, indicating potential applications in treating depression or anxiety disorders.
  • Antimicrobial Properties : Preliminary findings suggest activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Antitumor Studies : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Neuropharmacological Research : Investigations into the neuroactive properties revealed that the compound could modulate neurotransmitter systems, indicating its potential for treating mood disorders.
  • Antimicrobial Testing : Laboratory tests showed efficacy against specific pathogens, supporting its exploration as a new class of antibiotics.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure (Figure 1) features three key regions for comparison:

Aminoalkyl side chain (R1): The dimethylaminoethyl group influences solubility and basicity.

Aroyl group (R2) : The 4-fluorobenzoyl moiety contributes to electronic properties and steric interactions.

Aryl substituent (R3) : The 4-methoxyphenyl group affects lipophilicity and π-π stacking.

Below is a comparative analysis of analogous compounds:

Compound ID/Name R1 (Aminoalkyl) R2 (Aroyl) R3 (Aryl) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features/Impacts
Target Compound 2-(dimethylamino)ethyl 4-fluorobenzoyl 4-methoxyphenyl 380.44 Not reported Not reported Balanced lipophilicity; moderate basicity due to dimethylamino group.
1-[2-(Diethylamino)ethyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one 2-(diethylamino)ethyl 3-fluoro-4-methylbenzoyl 4-methoxyphenyl 408.45 (calculated) Not reported Not reported Increased lipophilicity from diethylamino group; meta-fluoro substitution may alter binding.
5-(4-Trifluoromethoxyphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one 2-hydroxypropyl 4-methylbenzoyl 4-trifluoromethoxyphenyl 436.16 246–248 32 Electron-withdrawing CF3O group enhances metabolic stability; lower yield.
5-(4-tert-Butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-pyrrol-2-one 2-hydroxypropyl 4-methylbenzoyl 4-tert-butylphenyl 408.23 263–265 62 Bulky tert-butyl group improves crystallinity (higher mp); higher synthetic yield.
1-[2-(Diethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one 2-(diethylamino)ethyl 2-furoyl 3-propoxyphenyl 409.45 (calculated) Not reported Not reported Furan ring reduces aromaticity; propoxy group increases hydrophobicity.

Key Research Findings

  • Substituent Position: Meta-fluoro substitution (e.g., ) vs.
  • Synthetic Efficiency : tert-Butyl-substituted derivatives (e.g., ) achieve higher yields (62%) compared to trifluoromethoxy analogs (32%) due to favorable crystallization .
  • Heterocyclic Variations : Replacement of benzoyl with furoyl () introduces conformational flexibility, which may impact target selectivity.

Biological Activity

1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one, also known by its chemical formula C22H23FN2O4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a dimethylamino group and fluorobenzoyl moiety suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC22H23FN2O4
Molecular Weight413.43 g/mol
LogP3.59
Rotatable Bonds5

The biological activity of this compound can be attributed to its interaction with several neurotransmitter systems. Preliminary studies indicate potential agonistic or antagonistic effects on serotonin receptors, particularly the 5-HT2 family, which are known to influence mood and vascular functions .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits moderate inhibition of phospholipase A2 (PLA2) activity, suggesting a role in inflammatory processes . The inhibition of PLA2 is significant as it is linked to various pathological conditions including drug-induced phospholipidosis.

In Vivo Studies

Animal models have been employed to assess the compound's effects on blood pressure regulation through serotonergic pathways. The results indicated that the compound could modulate blood pressure via serotonin receptor interactions, potentially providing therapeutic benefits in hypertensive conditions .

Case Studies

  • Serotonin Modulation : A study involving the administration of the compound in rodent models showed a significant alteration in serotonin levels, correlating with changes in blood pressure and heart rate .
  • Phospholipidosis : Research highlighted the compound's ability to induce phospholipidosis in liver cells at certain concentrations, raising concerns about its safety profile but also indicating potential for further therapeutic exploration in targeted drug delivery systems .

Q & A

Q. What are the common synthetic routes for synthesizing pyrrol-2-one derivatives like this compound?

Pyrrol-2-one derivatives are typically synthesized via base-assisted cyclization of hydroxy-pyrrolidinone intermediates. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one precursors with aryl aldehydes or amines under basic conditions yields substituted pyrrol-2-ones. Characterization involves NMR (¹H/¹³C), FTIR, and HRMS to confirm regioselectivity and purity .

Q. How are structural ambiguities resolved in NMR spectra for such complex heterocycles?

Multi-nuclear NMR (¹H, ¹³C, DEPT-135) combined with 2D techniques (COSY, HSQC, HMBC) is critical. For instance, HMBC correlations between the 3-hydroxy proton and the adjacent carbonyl group can confirm hydrogen-bonding interactions, while NOESY helps assign stereochemistry in crowded regions .

Q. What role do substituents like the 4-fluorobenzoyl group play in the compound’s reactivity?

Electron-withdrawing groups (e.g., 4-fluorobenzoyl) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions. The 4-methoxyphenyl group, being electron-donating, stabilizes intermediates during cyclization. Substituent effects are quantified via Hammett σ values or computational DFT studies .

Q. Which analytical methods are prioritized for purity validation?

High-resolution mass spectrometry (HRMS) and HPLC-UV/ELSD are standard. For example, HRMS with <2 ppm mass error confirms molecular formula, while HPLC (C18 column, acetonitrile/water gradient) detects impurities at <0.5% levels .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yielding steps in pyrrol-2-one synthesis?

Yield improvements (e.g., from 46% to >60%) require solvent polarity adjustments (e.g., DMF → THF) or catalysis. shows that using excess aryl amines (1.5 equiv.) and microwave-assisted heating (80°C, 30 min) enhances cyclization efficiency. Kinetic studies via in-situ IR monitor reaction progress .

Q. What strategies address contradictory spectral data in structural elucidation?

Conflicting NMR peaks (e.g., overlapping aromatic protons) are resolved by crystallography. X-ray diffraction (e.g., Acta Crystallographica reports) provides unambiguous bond-length and torsion-angle data. For example, the dihedral angle between the 4-fluorobenzoyl and pyrrol-2-one ring clarifies conformational stability .

Q. How do steric and electronic factors influence the compound’s solid-state polymorphism?

Polymorph screening via solvent recrystallization (e.g., ethanol vs. acetonitrile) identifies stable forms. Differential Scanning Calorimetry (DSC) and PXRD distinguish polymorphs. The 4-methoxyphenyl group’s planarity often favors Form I (higher melting point) over Form II .

Q. What mechanistic insights explain regioselectivity in multi-component cyclization reactions?

DFT calculations (e.g., Gaussian 09) model transition states to predict regioselectivity. For instance, the 3-hydroxy group’s hydrogen bonding directs nucleophilic attack to the C4 position, favoring 4-aroyl substitution over C2 .

Q. How can substituent modifications improve metabolic stability in preclinical studies?

Introducing polar groups (e.g., replacing 4-methoxyphenyl with 4-hydroxyphenyl) reduces logP, enhancing aqueous solubility. In vitro microsomal assays (rat/human liver microsomes) quantify metabolic half-life changes. LC-MS/MS tracks metabolite formation (e.g., O-demethylation) .

Q. What computational tools predict SAR for analogs targeting specific receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets. For example, the 2-(dimethylamino)ethyl side chain’s protonation state affects binding to kinase ATP pockets. Free-energy perturbation (FEP) calculates ΔΔG for substituent modifications .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive intermediates (e.g., 4-fluorobenzoyl chloride).
  • Data Reproducibility : Use internal standards (e.g., TMS for NMR) and calibrate instruments daily.
  • Conflict Resolution : Cross-validate spectral data with synthetic replicates and independent labs.

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